5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid
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Overview
Description
5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids This compound features a furan ring substituted with a carboxylic acid group and an aminomethyl group attached to a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-formylfuran-2-carboxylic acid with 3-methoxyaniline in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-{[(3-Methoxyphenyl)amino]methyl}furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-{[(4-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid: Similar structure with a different position of the methoxy group.
5-{[(3-Hydroxyphenyl)amino]methyl}furan-2-carboxylic acid: Hydroxy group instead of a methoxy group.
5-{[(3-Methoxyphenyl)amino]methyl}thiophene-2-carboxylic acid: Thiophene ring instead of a furan ring.
Uniqueness
5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid is unique due to the combination of its functional groups and the furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For instance, the presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
5-[(3-methoxyanilino)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-10-4-2-3-9(7-10)14-8-11-5-6-12(18-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHGQNXDXZHDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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